molecular formula C13H13N3O4 B13169723 3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid

3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid

Cat. No.: B13169723
M. Wt: 275.26 g/mol
InChI Key: LROFKMVTEXCURS-UHFFFAOYSA-N
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Description

3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-methylpyrazole-5-carboxylic acid with benzyl chloroformate to introduce the carbobenzyloxy group. This reaction is usually carried out under basic conditions using a base such as triethylamine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Carbobenzyloxyamino-1-methylpyrazole-5-carboxylicacid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

2-methyl-5-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H13N3O4/c1-16-10(12(17)18)7-11(15-16)14-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18)(H,14,15,19)

InChI Key

LROFKMVTEXCURS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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